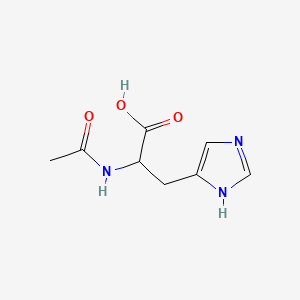
10-メチルヘキサデカン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fatty acid esters similar to methyl 10-methylhexadecanoate involves multiple steps and techniques. For instance, the synthesis of racemic 9-methyl-10-hexadecenoic acid, a closely related compound, was achieved in six steps with a 22% overall yield from commercially available methyl 10-hydroxydecanoate, highlighting the complex processes involved in synthesizing such compounds (Carballeira, Sostre, & Restituyo, 1999). Similarly, the synthesis of methyl 16-trideuteriohexadecanoate showcased the introduction of isotopic labeling as a method to study the chemical behavior of such fatty acid esters (Tulloch, 1977).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and physical properties of compounds. Studies involving fatty acid esters often employ techniques like gas chromatography, mass spectrometry, and NMR spectroscopy for structural elucidation. For example, the identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles through liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) demonstrates the importance of advanced analytical techniques in characterizing such molecules (Sakurada et al., 1999).
Chemical Reactions and Properties
Fatty acid esters like methyl 10-methylhexadecanoate undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions significantly influence their chemical properties and potential applications. For instance, the synthesis and reactions of methyl (Z)-9,10-epoxy-13-oxo-(E)-11-octadecenoate highlight the diversity of chemical transformations these compounds can undergo, impacting their reactivity and functionalization (Hidalgo, Zamora, & Vioque, 1992).
Physical Properties Analysis
The physical properties of methyl 10-methylhexadecanoate and related compounds, such as melting point, boiling point, solubility, and phase behavior, are essential for their practical applications. The study of monolayer behavior of methyl hydroxyhexadecanoates at the air/water interface provides insights into the interfacial properties and potential applications of these compounds in formulations and as surface-active agents (Kellner & Cadenhead, 1979).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with other chemical species, are influenced by the molecular structure of methyl 10-methylhexadecanoate. Understanding these properties is crucial for designing and synthesizing new compounds with desired functionalities. For example, the behavior of 10-(perfluorohexyl)-decanol, a partially fluorinated analog, at the air-water interface provides valuable information on the effects of fluorination on chemical behavior and potential applications (Lehmler & Bummer, 2002).
科学的研究の応用
バイオサーファクタントの生産
10-メチルヘキサデカン酸メチル: は、特定の細菌種によるバイオサーファクタントの生産における成分として同定されています {svg_1}。これらのバイオサーファクタントは、抗酸化、抗菌、抗バイオフィルム特性を有するため、潜在的な用途があります。環境浄化、原油増進回収、農業における生物農薬として使用できます。
医療用途
医療分野では、10-メチルヘキサデカン酸メチルは、抗菌および抗バイオフィルム活性における役割を調査することができます {svg_2}。これらの特性は、感染症に対する治療法を開発し、バイオフィルム形成を防ぐために医療機器のコーティングに使用するために不可欠です。
農業
10-メチルヘキサデカン酸メチルを含む化合物の抗菌特性は、農業において病原体から作物を保護するために利用できます {svg_3}。さらに、バイオサーファクタントにおけるその役割は、土壌の品質を向上させ、植物の成長を促進することができます。
化粧品業界
10-メチルヘキサデカン酸メチルに関する直接的な化粧品への言及は限られていますが、その構造上の類似体と誘導体は、化粧品業界において軟化剤やコンディショナーとして使用されています。 この化合物の潜在的な抗酸化特性は、スキンケア製品にも有益な可能性があります {svg_4}.
環境科学
10-メチルヘキサデカン酸メチル: は、環境エピジェネティクスの重要な研究分野であるDNAメチル化に影響を与える可能性があります {svg_5}。その役割を理解することは、環境要因が遺伝子発現にどのように影響し、癌などの病気に関与するのかについての洞察を得ることにつながる可能性があります。
食品産業
食品業界では、10-メチルヘキサデカン酸メチルを含むバイオサーファクタントの乳化特性は、食品のテクスチャと安定性を向上させるために利用できます {svg_6}。その抗酸化能力は、食品の保存期間を延ばすのにも役立つ可能性があります。
材料科学
融点や溶解度などの化合物の物理化学的特性は、特に特定の特性を持つポリマーやコーティングを作成する際に、新しい材料の設計に不可欠となる可能性があります {svg_7}.
工業用途
10-メチルヘキサデカン酸メチル: は、化学合成の中間体、潤滑油の成分、潜在的なバイオ燃料など、さまざまな工業用途で使用される分岐脂肪酸メチルエステル(FAME)に分類されます {svg_8}.
作用機序
The mechanism of action of Methyl 10-methylhexadecanoate is not specified in the available resources. This compound is primarily used for research purposes.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 10-methylhexadecanoate can be achieved through the esterification of 10-methylhexadecanoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "10-methylhexadecanoic acid", "methanol", "catalyst" ], "Reaction": [ "Add 10-methylhexadecanoic acid and methanol to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Wash the organic layer with water and then dry over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Methyl 10-methylhexadecanoate as a colorless liquid" ] } | |
CAS番号 |
2490-51-9 |
分子式 |
C18H36O2 |
分子量 |
284 |
外観 |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
同義語 |
10-Methyl C16:0 methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)